molecular formula C22H28N2O3 B2997536 2-ethoxy-N-(3-(2-phenylmorpholino)propyl)benzamide CAS No. 953914-79-9

2-ethoxy-N-(3-(2-phenylmorpholino)propyl)benzamide

Cat. No. B2997536
M. Wt: 368.477
InChI Key: LSDILRSYNUDPKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-ethoxy-N-(3-(2-phenylmorpholino)propyl)benzamide” is a chemical compound with the molecular formula C22H28N2O3 and a molecular weight of 368.4771. It is intended for research use only and is not suitable for human or veterinary use1.



Synthesis Analysis

Unfortunately, I couldn’t find specific information on the synthesis of “2-ethoxy-N-(3-(2-phenylmorpholino)propyl)benzamide”. However, benzamide compounds are often synthesized from benzoic acid or its derivatives and amine derivatives2. The specific synthesis process for this compound might involve similar reactions.



Molecular Structure Analysis

The molecular structure of “2-ethoxy-N-(3-(2-phenylmorpholino)propyl)benzamide” is defined by its molecular formula, C22H28N2O31. Unfortunately, I couldn’t find more detailed information about its molecular structure.



Chemical Reactions Analysis

I couldn’t find specific information on the chemical reactions involving “2-ethoxy-N-(3-(2-phenylmorpholino)propyl)benzamide”. However, benzamide compounds are known to be involved in various chemical reactions, including protodeboronation3.



Physical And Chemical Properties Analysis

The physical and chemical properties of “2-ethoxy-N-(3-(2-phenylmorpholino)propyl)benzamide” are not explicitly mentioned in the sources I found. However, its molecular formula is C22H28N2O3 and it has a molecular weight of 368.4771.


Future Directions

The future directions for research on “2-ethoxy-N-(3-(2-phenylmorpholino)propyl)benzamide” could involve further investigation into its synthesis, chemical reactions, and potential applications. Given the reported anti-inflammatory activity of some benzamide derivatives4, it could be interesting to explore whether this compound has similar properties.


properties

IUPAC Name

2-ethoxy-N-[3-(2-phenylmorpholin-4-yl)propyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O3/c1-2-26-20-12-7-6-11-19(20)22(25)23-13-8-14-24-15-16-27-21(17-24)18-9-4-3-5-10-18/h3-7,9-12,21H,2,8,13-17H2,1H3,(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSDILRSYNUDPKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C(=O)NCCCN2CCOC(C2)C3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-ethoxy-N-(3-(2-phenylmorpholino)propyl)benzamide

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